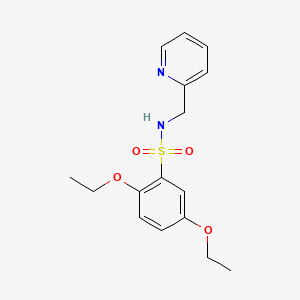![molecular formula C20H23N3O2 B5781409 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5781409.png)
2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide, also known as ACBCB, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as benzamides, which are known to have various biological activities such as anti-inflammatory, analgesic, and anti-tumor effects.
Mechanism of Action
The mechanism of action of 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of cell growth and survival. It has also been shown to inhibit the activation of STAT3, a transcription factor that is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects
2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide has been shown to have various biochemical and physiological effects, particularly in cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in cell growth and survival. 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide has also been shown to inhibit the migration and invasion of cancer cells by regulating the expression of various genes involved in cell adhesion and motility.
Advantages and Limitations for Lab Experiments
2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. It has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide has several limitations for lab experiments, including its poor solubility in water and its instability in the presence of light and air.
Future Directions
There are several future directions for the research on 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the development of more potent and selective analogs. The potential therapeutic applications of 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide in other diseases, such as inflammation and pain, should also be explored. Additionally, the use of 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide in combination with other chemotherapeutic agents should be investigated to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide involves several steps, including the reaction of cyclohexylamine with 2-bromoacetophenone to form N-cyclohexylacetophenone, followed by the reaction of N-cyclohexylacetophenone with aniline to form N-cyclohexylaniline. The final step involves the reaction of N-cyclohexylaniline with phosgene to form 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide.
Scientific Research Applications
2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and prostate cancer cells. 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
properties
IUPAC Name |
N-cyclohexyl-2-(phenylcarbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-19(21-15-9-3-1-4-10-15)17-13-7-8-14-18(17)23-20(25)22-16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,21,24)(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKQDAFSGSJAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[(phenylcarbamoyl)amino]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5781359.png)
![ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5781363.png)




![methyl 2-({[(2-hydroxyethyl)(methyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5781385.png)

![3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5781397.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5781403.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B5781424.png)